Comparative Substrate Affinity for Cytochrome P450 CYP199A4
While 4-methoxybenzoic acid is efficiently demethylated by CYP199A4, the presence of additional methoxy substituents dramatically reduces substrate binding affinity and activity [1]. 3,4-Dimethoxybenzoic acid shows a binding affinity two orders of magnitude weaker (Kd = 29.5 μM) than 4-methoxybenzoic acid (Kd = 0.28 μM) [1]. Crucially, CYP199A4 exhibits negligible activity towards substrates lacking a para-substituent [1]. As 3,6-dimethoxy-2-methylbenzoic acid lacks a methoxy group in the para-position, it is inferred to be a non-substrate or very poor substrate for this enzyme, distinguishing it from para-substituted dimethoxybenzoic acid isomers.
| Evidence Dimension | Enzyme substrate binding affinity (Kd) |
|---|---|
| Target Compound Data | Not a substrate (inferred, based on absence of para-methoxy group) |
| Comparator Or Baseline | 4-Methoxybenzoic acid: Kd = 0.28 μM; 3,4-Dimethoxybenzoic acid: Kd = 29.5 μM |
| Quantified Difference | Target compound: No measurable activity expected vs. comparators with measurable Kd values. |
| Conditions | CYP199A4 enzyme from Rhodopseudomonas palustris HaA2, in vitro binding assay |
Why This Matters
This selectivity is critical for applications requiring biocatalytic demethylation; procurement of the correct isomer (e.g., a para-methoxybenzoic acid) is essential for activity, while 3,6-dimethoxy-2-methylbenzoic acid serves a distinct role as a non-substrate control or building block for non-CYP199A4 pathways.
- [1] Coleman, T., Chao, R. R., Bruning, J. B., De Voss, J. J., & Bell, S. G. (2015). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. RSC Advances, 5(64), 52007–52018. https://doi.org/10.1039/C5RA08730A View Source
